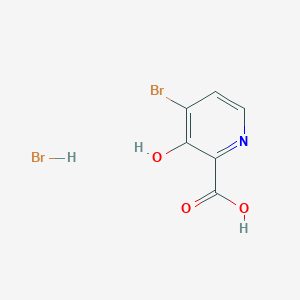

4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated pyridines, such as 4-Bromo-3-hydroxypyridine-2-carboxylic acid; hydrobromide, often involves halogenation reactions. For instance, 2-Hydroxy-6-bromopyridine can be formed by the action of concentrated aqueous solutions of acids on dibromopyridines, with phosphoric acid providing a method for its preparation from 2,6-dibromopyridine (Wibaut, Haayman, & Dijk, 2010). These methodologies highlight the reactivity of bromine atoms in brominated pyridines and their potential for creating derivatives like 4-Bromo-3-hydroxypyridine-2-carboxylic acid; hydrobromide.

Molecular Structure Analysis

The structure of brominated pyridine derivatives, including 4-Bromo-3-hydroxypyridine-2-carboxylic acid; hydrobromide, often exhibits unique features due to the presence of bromine atoms. Crystallographic studies provide insights into their molecular geometry, hydrogen bonding, and halogen interactions. For example, the structure of bis(1-carboxyethyl-3-aminopyridinium) hydrobromide monohydrate shows how bromide ions and water molecules form hydrogen bonds and interact with the pyridinium cations (Kowałczyk et al., 2011).

Chemical Reactions and Properties

Brominated pyridines participate in various chemical reactions, including nucleophilic substitutions, coupling reactions, and more. Their reactivity can be attributed to the presence of bromine, which acts as a good leaving group in substitution reactions, facilitating the introduction of different functional groups. For example, 4-Hydroxy-2-quinolones synthesis demonstrates the reactivity of brominated pyridine derivatives in forming new compounds through ring closure and substitution reactions (Ukrainets, Bereznyakova, Parshikov, & Turov, 2007).

Physical Properties Analysis

The physical properties of 4-Bromo-3-hydroxypyridine-2-carboxylic acid; hydrobromide, such as melting point, boiling point, solubility, and crystalline structure, are influenced by the molecular structure and the presence of bromine. Halogen atoms significantly impact the compound's density, refractive index, and thermal stability. Studies on similar compounds, like 2,2,6,6-Tetramethyl-1-oxopiperidinetribromide, reveal insights into their structural and physical characteristics, including crystal systems and hydrogen bonding patterns (Percino et al., 2016).

Applications De Recherche Scientifique

Synthesis of Amino Acids and Derivatives

- 4-Bromo-3-hydroxypyridine-2-carboxylic acid hydrobromide serves as an intermediate in the synthesis of various amino acids and their derivatives, as illustrated by Hanson and Mohamed (1997) in their work on the synthesis of excitatory amino acid ±2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid hydrobromide (Hanson & Mohamed, 1997).

Formation of Pyridinium Betaines

- The compound participates in reactions forming pyridinium betaines. Frangatos and Taurins (1959) demonstrated that 2-bromo-1,3-indandione and related derivatives react with pyridinecarboxylic acids to yield 1-(3-hydroxy-1-oxo-2-indenyl)-pyridinium hydroxide betaines (Frangatos & Taurins, 1959).

Halogen Atom Migration in Derivatives

- Studies by Hertog and colleagues on bromo-derivatives of ethoxypyridine, including compounds related to 4-bromo-3-hydroxypyridine-2-carboxylic acid hydrobromide, revealed insights into halogen atom migration during reactions with hydrochloric acid (Hertog et al., 2010).

Bromination in Organic Synthesis

- Research by Romero and Ziessel (1995) showed the use of similar compounds in the bromination process to synthesize bipyridine derivatives, indicating potential applications in organic synthesis (Romero & Ziessel, 1995).

Synthesis of Antibacterial and Antifungal Agents

- Mehta (2013) explored the synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide, highlighting the use of brominated pyridine derivatives in the creation of potential antibacterial and antifungal agents (Mehta, 2013).

Chemical Structure Analysis and Crystallography

- Monroe and Turnbull (2019) investigated the crystal structure of 2-bromo-4-hydroxypyridine, providing valuable information on hydrogen and halogen bonding, critical for understanding the chemical properties of such compounds (Monroe & Turnbull, 2019).

Ligand Synthesis for Metal Complexation

- Studies by Charbonnière et al. (2001) and Mameri et al. (2007) focused on the synthesis of ligands based on brominated pyridines for complexing with lanthanide ions, underscoring the importance of these compounds in inorganic chemistry and material science (Charbonnière et al., 2001); (Mameri et al., 2007).

Safety and Hazards

Mécanisme D'action

is a brominated derivative of hydroxypyridine . Pyridine derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs . They can act as ligands for a variety of metal complexes . The bromine atom in the compound could potentially enhance its reactivity, making it a useful intermediate in organic synthesis .

The compound is a solid at room temperature and is slightly soluble in water . This solubility could influence its bioavailability and distribution in the body.

Propriétés

IUPAC Name |

4-bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3.BrH/c7-3-1-2-8-4(5(3)9)6(10)11;/h1-2,9H,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQNVBSLIKGAKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)O)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide | |

CAS RN |

348635-40-5 |

Source

|

| Record name | 4-bromo-3-hydroxypyridine-2-carboxylic acid hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)

![N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2488686.png)

![1-(Azepan-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2488690.png)

![1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2488697.png)